molecular formula C11H9ClO2S B6161549 2-(4-chloro-6-methyl-1-benzothiophen-5-yl)acetic acid CAS No. 2091835-63-9

2-(4-chloro-6-methyl-1-benzothiophen-5-yl)acetic acid

Cat. No.: B6161549
CAS No.: 2091835-63-9
M. Wt: 240.7
InChI Key:
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Description

2-(4-chloro-6-methyl-1-benzothiophen-5-yl)acetic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a chloro and methyl substituent on the benzothiophene ring, and an acetic acid moiety attached to the benzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-6-methyl-1-benzothiophen-5-yl)acetic acid typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Substituents: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Acetic Acid Moiety: The acetic acid group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the benzothiophene core in the presence of a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-6-methyl-1-benzothiophen-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzothiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-6-methyl-1-benzothiophen-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-6-methyl-1-benzothiophen-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-1-benzothiophen-5-yl)acetic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    2-(6-methyl-1-benzothiophen-5-yl)acetic acid: Lacks the chloro group, which may influence its interaction with molecular targets.

Uniqueness

2-(4-chloro-6-methyl-1-benzothiophen-5-yl)acetic acid is unique due to the presence of both chloro and methyl substituents, which can significantly impact its chemical properties and biological activities. These substituents may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

CAS No.

2091835-63-9

Molecular Formula

C11H9ClO2S

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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